Cas no 172349-10-9 (5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride)

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
- 5-(aminomethyl)-2-Thiophenecarbonitrile hydrochloride
- 5-AMINOMETHYL-THIOPHENE-2-CARBONITRILE HYDROCHLORIDE,
- 5-AMINOMETHYL-THIOPHENE-2-CARBONITRILE
- 2-Thiophenecarbonitrile, 5-(aMinoMethyl)-, Monohydrochloride
- 2-Thiophenecarbonitrile, 5-(aminomethyl)-, hydrochloride (1:1)
- 5-Aminomethyl-thiophene-2-carbonitrile hydrochloride
- DB-064848
- EN300-234985
- F2147-0916
- 5-(aminomethyl)thiophene-2-carbonitrilehydrochloride
- SCHEMBL589082
- 5-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1)
- DTXSID30619088
- AKOS016000931
- AS-44511
- MFCD06658320
- Z1198169449
- 5-(aminomethyl)thiophene-2-carbonitrile;hydrochloride
- 5-(aminomethyl)-2-thiophenecarbonitrile hydrochloride, AldrichCPR
- 172349-10-9
- A811407
- AB1094
- SB34234
- 5-(AMINOMETHYL)THIOPHENE-2-CARBONITRILE HCL
-
- MDL: MFCD06658320
- インチ: InChI=1S/C6H6N2S.ClH/c7-3-5-1-2-6(4-8)9-5;/h1-2H,3,7H2;1H
- InChIKey: ORXSASOZUVSWPV-UHFFFAOYSA-N
- ほほえんだ: C1=C(CN)SC(=C1)C#N.Cl
計算された属性
- せいみつぶんしりょう: 174.00200
- どういたいしつりょう: 174.002
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 137
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78A^2
じっけんとくせい
- ふってん: 301 ℃ at 760 mmHg
- フラッシュポイント: 301 °C at 760 mmHg
- PSA: 78.05000
- LogP: 2.58078
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride セキュリティ情報
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB282421-250mg |
5-Aminomethyl-thiophene-2-carbonitrile hydrochloride, 97%; . |
172349-10-9 | 97% | 250mg |
€255.50 | 2025-03-19 | |
Life Chemicals | F2147-0916-0.5g |
5-(aminomethyl)thiophene-2-carbonitrile hydrochloride |
172349-10-9 | 95% | 0.5g |
$110.0 | 2023-09-06 | |
Life Chemicals | F2147-0916-2.5g |
5-(aminomethyl)thiophene-2-carbonitrile hydrochloride |
172349-10-9 | 95% | 2.5g |
$292.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y0983860-10g |
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride |
172349-10-9 | 95% | 10g |
$1300 | 2024-08-02 | |
Matrix Scientific | 137686-5g |
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride, 95% |
172349-10-9 | 95% | 5g |
$2564.00 | 2023-09-05 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1777-25g |
5-(aminomethyl)thiophene-2-carbonitrile hydrochloride |
172349-10-9 | 95% | 25g |
$2000 | 2023-09-07 | |
Alichem | A169004665-25g |
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride |
172349-10-9 | 95% | 25g |
$2,210.25 | 2022-04-02 | |
eNovation Chemicals LLC | D967417-1g |
5-Aminomethyl-thiophene-2-carbonitrile hydrochloride |
172349-10-9 | 95% | 1g |
$240 | 2024-07-28 | |
Chemenu | CM127801-1g |
5-(aminomethyl)thiophene-2-carbonitrile hydrochloride |
172349-10-9 | 95% | 1g |
$333 | 2021-08-05 | |
Enamine | EN300-234985-5.0g |
5-(aminomethyl)thiophene-2-carbonitrile hydrochloride |
172349-10-9 | 95% | 5.0g |
$499.0 | 2024-06-19 |
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride 関連文献
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
5-(Aminomethyl)thiophene-2-carbonitrile hydrochlorideに関する追加情報
5-(Aminomethyl)thiophene-2-carbonitrile Hydrochloride: A Comprehensive Overview
The compound with CAS No. 172349-10-9, commonly referred to as 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a thiophene ring, an aminomethyl group, and a cyano group. The presence of these functional groups imparts versatile reactivity and opens up numerous possibilities for its application in various scientific domains.
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is synthesized through a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Its structure has been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, which have provided insights into its molecular geometry and electronic properties.
The thiophene ring in 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a key feature that contributes to its aromaticity and stability. Thiophenes are known for their ability to participate in π-π interactions, making them valuable in the design of functional materials. The aminomethyl group introduces nucleophilic character to the molecule, enabling it to act as a building block in various coupling reactions. Additionally, the cyano group imparts electron-withdrawing properties, which can modulate the electronic behavior of the molecule and enhance its reactivity in specific chemical transformations.
Recent studies have highlighted the potential of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride in drug discovery. Its structural features make it an attractive candidate for the development of bioactive molecules targeting various therapeutic areas. For instance, researchers have explored its role as a precursor for the synthesis of kinase inhibitors, which are critical in anticancer therapy. The ability to modify the molecule's functional groups allows for fine-tuning of its pharmacokinetic properties, such as solubility and bioavailability.
In the realm of materials science, 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride has been investigated for its potential in constructing advanced materials with tailored electronic properties. Its thiophene core can serve as a building block for π-conjugated systems, which are essential components in organic electronics. Recent research has demonstrated its utility in the synthesis of conducting polymers and semiconducting materials, which hold promise for applications in flexible electronics and optoelectronic devices.
The versatility of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride extends to its role as an intermediate in organic synthesis. Its functional groups provide multiple points of reactivity, enabling the construction of complex molecular architectures. For example, the cyano group can be converted into other functionalities such as carboxylic acids or esters through simple chemical transformations. Similarly, the aminomethyl group can undergo alkylation or acylation reactions to introduce additional complexity into the molecule.
From an environmental standpoint, 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride exhibits favorable biodegradation characteristics under controlled conditions. This makes it an eco-friendly choice for applications where sustainability is a priority. Researchers have also explored its potential as a precursor for biodegradable polymers, which could find use in packaging materials and agricultural films.
In conclusion, 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride (CAS No. 172349-10-9) is a multifaceted compound with immense potential across diverse scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new facets of this compound's chemistry and functionality, it is poised to play an increasingly significant role in shaping future innovations.
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